molecular formula C18H22N2O3S B4407933 N-(2,4,6-trimethyl-3-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide

N-(2,4,6-trimethyl-3-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4407933
M. Wt: 346.4 g/mol
InChI Key: JLWPVOGGNPSEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4,6-trimethyl-3-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide, also known as TMSPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. TMSPA is a small molecule that has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(2,4,6-trimethyl-3-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce the activation of immune cells such as macrophages and neutrophils, which play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4,6-trimethyl-3-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide is its potent anti-inflammatory and analgesic effects. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one limitation of this compound is that it can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,4,6-trimethyl-3-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the development of new cancer therapies based on the antitumor activity of this compound. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

N-(2,4,6-trimethyl-3-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has also been shown to have antitumor activity, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-11-7-6-8-16(9-11)20-24(22,23)18-13(3)10-12(2)17(14(18)4)19-15(5)21/h6-10,20H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWPVOGGNPSEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2C)NC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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